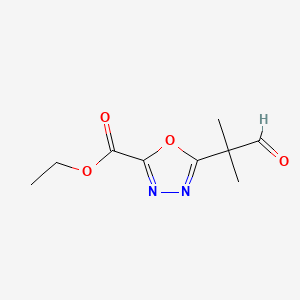
Dimethyl 2-(but-3-yn-1-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(but-3-yn-1-yl)malonate is an organic compound with the molecular formula C9H12O4. It is a derivative of malonic acid, featuring a but-3-yn-1-yl group attached to the second carbon of the malonate moiety. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 2-(but-3-yn-1-yl)malonate can be synthesized through a three-component reaction involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines (such as pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions . The reaction typically involves Knoevenagel condensation of dimethyl malonate with the α,β-acetylenic aldehyde to form dimethyl 2-(prop-2-yn-1-ylidene)malonate, followed by nucleophilic addition of the cyclic amine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned three-component reaction. The process is optimized for yield and purity, often involving vacuum distillation and nitrogen atmosphere to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-(but-3-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-(but-3-yn-1-yl)malonate has diverse applications in scientific research:
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, nonlinear optical materials, and other advanced materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-(but-3-yn-1-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The compound’s alkyne group is particularly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways depend on the specific reaction and application, often involving the formation of conjugated systems and subsequent functionalization .
Comparaison Avec Des Composés Similaires
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(3-phenylprop-2-yn-1-ylidene)malonate
- Dimethyl 2-(2-nitro-1-phenylethyl)-2-(3-phenylprop-2-yn-1-yl)malonate
Comparison: Dimethyl 2-(but-3-yn-1-yl)malonate is unique due to its specific alkyne substitution, which imparts distinct reactivity compared to its analogs. For instance, dimethyl 2-(prop-2-yn-1-yl)malonate has a shorter alkyne chain, affecting its steric and electronic properties. The presence of different substituents in similar compounds can lead to variations in reactivity, stability, and applications .
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
dimethyl 2-but-3-ynylpropanedioate |
InChI |
InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h1,7H,5-6H2,2-3H3 |
Clé InChI |
YUWCTPBJANQNJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC#C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)



